CEP-28122 mesylate salt is a potent and selective inhibitor of anaplastic lymphoma kinase, a receptor tyrosine kinase involved in various cancers, particularly those characterized by ALK gene rearrangements. This compound has been shown to exhibit significant antitumor activity in preclinical models of ALK-positive malignancies, including non-small cell lung cancer and anaplastic large-cell lymphoma. CEP-28122 is classified as a diaminopyrimidine derivative and is recognized for its oral bioavailability and favorable pharmacokinetic properties .
The synthesis of CEP-28122 involves a multi-step process with significant advancements made to improve yield and purity. The synthesis begins with the bromination of 1-methoxy-2,3-dimethylbenzene, followed by a series of coupling reactions to form the A, B, and C rings of the compound .
This optimized eight-step synthesis has demonstrated improved yields from an initial 4.26% to 19%, producing high-purity material suitable for clinical studies .
The molecular structure of CEP-28122 mesylate salt can be characterized as follows:
The compound's structural data includes:
CEP-28122 undergoes specific chemical reactions that are crucial for its function as an inhibitor.
The mechanism by which CEP-28122 exerts its pharmacological effects involves competitive inhibition of the ALK enzyme.
CEP-28122 mesylate salt has significant applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: